2-methoxy-5-methyl-N-(propan-2-yl)aniline
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Overview
Description
2-Methoxy-5-methyl-N-(propan-2-yl)aniline is an organic compound with the molecular formula C11H17NO. It is a derivative of aniline, featuring a methoxy group at the 2-position, a methyl group at the 5-position, and an isopropyl group attached to the nitrogen atom. This compound is used as a building block in organic synthesis and medicinal chemistry, particularly for the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(propan-2-yl)aniline typically involves the alkylation of 2-methoxy-5-methylaniline with isopropyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base, and the reaction is usually performed in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
2-Methoxy-5-methyl-N-(propan-2-yl)aniline is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline
- 2-Methoxy-5-methyl-N-(1-hydroxy-3-methylbutan-3-yl)aniline
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
2-Methoxy-5-methyl-N-(propan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it a valuable building block for the synthesis of hindered amine motifs, which are important in medicinal chemistry for the development of drug candidates with improved pharmacokinetic profiles .
Biological Activity
2-Methoxy-5-methyl-N-(propan-2-yl)aniline, a compound belonging to the class of substituted anilines, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxy-5-methyl aniline with isopropylamine. The synthesis can be performed using various methods, including conventional heating and microwave-assisted techniques, which enhance yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that related aniline derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound show activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Compound | Microorganism | MIC (mg/mL) |
---|---|---|
This compound | E. coli | 0.0195 |
Related Aniline Derivative | Bacillus mycoides | 0.0048 |
Related Aniline Derivative | C. albicans | 0.0048 |
These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been investigated through structure-activity relationship (SAR) studies. Compounds with similar structures have shown promising antiproliferative effects against various cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
HeLa | 0.75 |
A549 | 0.43 |
MDA-MB-231 | >10 |
Notably, these compounds induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells . The mechanism involves disruption of microtubule polymerization, which is crucial for cell division .
The biological activity of this compound is attributed to its ability to interfere with cellular processes:
- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.
- Induction of Methuosis : Certain derivatives induce methuosis, a form of cell death characterized by cytoplasmic vacuolization without typical apoptotic features .
- Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Case Studies
A study published in MDPI reported on the antiproliferative effects of various substituted anilines, including those similar to this compound. The findings indicated that modifications at specific positions on the aniline ring significantly influenced biological activity .
Another research article highlighted the efficacy of related compounds against resistant strains of bacteria, emphasizing their potential in treating infections that are difficult to manage with conventional antibiotics .
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-methoxy-5-methyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C11H17NO/c1-8(2)12-10-7-9(3)5-6-11(10)13-4/h5-8,12H,1-4H3 |
InChI Key |
NQHWCAOKXGWEEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(C)C |
Origin of Product |
United States |
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